molecular formula C20H29N6O12P3 B1222083 Buadatp CAS No. 99304-84-4

Buadatp

Cat. No. B1222083
CAS RN: 99304-84-4
M. Wt: 638.4 g/mol
InChI Key: FIXMJCWSNNGOFC-ARFHVFGLSA-N
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Description

Buadatp is a chemical compound that has gained attention in the scientific community for its potential use in research. This molecule is known for its ability to activate the TRPM8 ion channel, which is involved in various physiological processes.

Scientific Research Applications

Selective Inhibition of Mammalian DNA Polymerase Alpha

  • Buadatp's Role : Buadatp (referred to as 2-(p-n-butylanilino)adenine, BuAA, and its derivatives) is identified as a highly selective inhibitor of mammalian DNA polymerase alpha (pol alpha). It competes with dATP and shows potent inhibitory activity, particularly on natural activated templates, suggesting its significant role in studying DNA replication and repair mechanisms (Khan et al., 1985).

DNA Polymerases in Neonatal Rat Heart

  • Application in Cardiac Research : Buadatp was used to identify and characterize DNA polymerase activities in rat heart extracts. The study found that both DNA polymerase alpha and delta activities declined during heart maturation and terminal differentiation, implying their role in cardiac development and potentially in cardiac diseases (Zhang & Lee, 1987).

Inhibition Mechanism in Alpha-Type DNA Polymerases

  • Mechanism of Action : Further research into the inhibitory action of Buadatp on alpha polymerase family highlighted its role in the formation of a polymerase-inhibitor-primer-template complex, thereby providing insights into the complex mechanisms of DNA polymerization and inhibition. This research aids in understanding the molecular basis of DNA replication and repair processes (Khan, Wright, & Brown, 1991).

DNA Repair Synthesis in Human Fibroblasts

  • Role in DNA Repair : A study highlighted that Buadatp, among other inhibitors, does not inhibit DNA polymerase delta, a key enzyme in DNA repair synthesis in UV-irradiated human fibroblasts. This finding is crucial for understanding the enzymes involved in DNA repair and for developing targeted cancer therapies (Nishida, Reinhard, & Linn, 1988).

Inhibitors of Bacteriophage T4 DNA Polymerase

  • Comparative Inhibition Studies : Research on the inhibition of bacteriophage T4 DNA polymerase by Buadatp helps in the comparative study of DNA polymerases across different organisms, providing a broader understanding of the enzyme's role in biological processes (Khan, Reha-Krantz, & Wright, 1994).

properties

IUPAC Name

[[(2R,3S,5R)-5-[6-amino-2-(4-butylanilino)purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N6O12P3/c1-2-3-4-12-5-7-13(8-6-12)23-20-24-18(21)17-19(25-20)26(11-22-17)16-9-14(27)15(36-16)10-35-40(31,32)38-41(33,34)37-39(28,29)30/h5-8,11,14-16,27H,2-4,9-10H2,1H3,(H,31,32)(H,33,34)(H2,28,29,30)(H3,21,23,24,25)/t14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXMJCWSNNGOFC-ARFHVFGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N6O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912757
Record name N~2~-(4-Butylphenyl)-9-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buadatp

CAS RN

99304-84-4
Record name 4-n-Butylanilino datp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099304844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(4-Butylphenyl)-9-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
MYWT Lee, NL Toomey, GE Wright - Nucleic acids research, 1985 - academic.oup.com
The pn-butylphenyl- and pn-butylanilino- substituted analogs of dGTP and dATP, respectively, were tested as inhibitors of purified human placental DNA polymerases α and δ. It was …
Number of citations: 82 academic.oup.com
NN Khan, GE Wright, LW Dudycz… - Nucleic acids …, 1985 - academic.oup.com
… also obtained for the action of BuAdATP on the non-complementary systems shown 1n Figure 4. Experimentally, we exploited BuAdATP at a concentration yielding approximately 5OX …
Number of citations: 43 academic.oup.com
GE Wright, U Hübscher, NN Khan, F Focher, A Verri - FEBS letters, 1994 - Elsevier
… Pol 01 can clearly be distinguished from pols 6 and E, first by the much greater sensitivity of the former enzyme to BuPdGTP and BuAdATP, and second by the marginally greater …
Number of citations: 55 www.sciencedirect.com
A Tomikawa, M Seno, K Sato‐Kiyotaki… - Nucleosides & …, 1998 - Taylor & Francis
… of BuAdATP (9a) (Ki = 0.0026 and 0.008 pM) reported by Khan et ~1.6822 These results suggest that pol a recognizes BuAaraATP as well as BuAdATP… well as BuPdGTP and BuAdATP. …
Number of citations: 42 www.tandfonline.com
SJ Zhang, MYWT Lee - Archives of biochemistry and biophysics, 1987 - Elsevier
… These are BuAdATP, an analog of dATP which is a potent inhibitor of mammalian DNA … BuAdATP shows that peak I is stimulated by 15% DMSO, and is not inhibited by 10 PM BuAdATP…
Number of citations: 19 www.sciencedirect.com
NN Khan, GE Wright, NC Brown - Nucleic acids research, 1991 - academic.oup.com
… and BuAdATP (1,2), the calf enzyme consistently displayed a sensitivity to BuPdGTP 3-4 times that which it displayed to BuAdATP. … The action of BuAdATP was not subject to detectable …
Number of citations: 21 academic.oup.com
CH Nishida - 1989 - elibrary.ru
… 5$\sp\prime$-triphosphate (BuAdATP) were potent inhibitors of DNA polymerase $\alpha$, … Furthermore, if monoclonal antibodies to DNA polymerase $\alpha$ BuPdGTP, or BuAdATP …
Number of citations: 3 elibrary.ru
C Nishida, P Reinhard, S Linn - Journal of Biological Chemistry, 1988 - ASBMB
… )-2'-deoxyadenosine 5'-triphosphate (BuAdATP) were potent inhibitors of DNA polymerase … to DNA polymerase alpha, BuPdGTP, nor BuAdATP was able to inhibit significantly the DNA …
Number of citations: 283 www.jbc.org
L Blanco, M Salas - Virology, 1986 - Elsevier
… aphidicolin and BuAdATP was tested on the 3’ - 5’ exonuclease activity on single-stranded DNA of the 429 DNA polymerase. Figure 6 shows that aphidicolin at 800 PM and BuAdATP at …
Number of citations: 41 www.sciencedirect.com
A Bernad, A Zaballos, M Salas, L Blanco - The EMBO journal, 1987 - embopress.org
… This prokaryotic enzyme was highly sensitive to the drugs aphidicolin and the nucleotide analogues butylanilino dATP (BuAdATP) and butylphenyl dGTP (BuPdGTP), known to be …
Number of citations: 196 www.embopress.org

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